2-Butylpyrazolo[1,5-A]quinoline
Description
2-Butylpyrazolo[1,5-a]quinoline is a heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold, with a butyl substituent at the 2-position. Pyrazolo[1,5-a]quinoline derivatives are recognized for their structural diversity and pharmacological relevance, particularly in anticancer, anti-inflammatory, and antimicrobial applications .
Properties
CAS No. |
89877-01-0 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-butylpyrazolo[1,5-a]quinoline |
InChI |
InChI=1S/C15H16N2/c1-2-3-7-13-11-14-10-9-12-6-4-5-8-15(12)17(14)16-13/h4-6,8-11H,2-3,7H2,1H3 |
InChI Key |
DYDPGPGNVXLXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(=C1)C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylpyrazolo[1,5-A]quinoline can be achieved through various methods. One notable method involves the combination of aromatic nucleophilic substitution and Knoevenagel condensation reactions. This transition-metal-free method provides a straightforward approach to synthesizing pyrazolo[1,5-A]quinolines . Another method involves treating 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol .
Industrial Production Methods: Industrial production of 2-Butylpyrazolo[1,5-A]quinoline typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvent systems, and controlled reaction temperatures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Butylpyrazolo[1,5-A]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the electron density and reactivity of the quinoline and pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.
Scientific Research Applications
2-Butylpyrazolo[1,5-A]quinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Butylpyrazolo[1,5-A]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair . By binding to these enzymes, 2-Butylpyrazolo[1,5-A]quinoline disrupts their function, leading to the inhibition of cell proliferation and induction of cell death. This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]quinoline Derivatives
Structural and Functional Modifications
The biological and physicochemical properties of pyrazolo[1,5-a]quinoline derivatives are heavily influenced by substituents at key positions. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Data on Pyrazolo[1,5-a]quinoline Derivatives
Key Observations
Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., m-benzyloxyphenyl in ) often confer higher toxicity but lower solubility. In contrast, aliphatic chains like the butyl group in 2-butylpyrazolo[1,5-a]quinoline may balance lipophilicity and metabolic stability. Heterocyclic Fusion: Pyridine-fused derivatives (e.g., ) exhibit enhanced enzyme inhibitory activity, suggesting that fused rings improve target binding.
Antiproliferative Activity :
Hexahydro derivatives (e.g., ) demonstrated potent activity against cancer cells, with IC50 values in the low micromolar range. The butyl substituent’s impact on similar activity remains unexplored but could modulate pharmacokinetics.
Toxicity Profiles :
The m-benzyloxyphenyl derivative showed reproductive toxicity in rats, highlighting the risks of bulky aromatic substituents. Aliphatic chains like butyl may reduce such risks while maintaining efficacy.
Synthetic Accessibility: Multi-component reactions (e.g., ) enable efficient synthesis of diverse analogs, suggesting that 2-butylpyrazolo[1,5-a]quinoline could be synthesized using similar strategies.
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